Top Catalytic Activity for Metal-Free Aerobic Amine Coupling
In a systematic study of phenazine radical cations (PhRCs) as metal-free catalysts for aerobic oxidative homo- and cross-coupling of amines, the 5,10-dihydro-5,10-dimethylphenazine radical cation (DMPZ·⁺) delivered the highest reaction rates and best selectivity among all synthesized phenazine derivatives tested, which included PhRCs with varying N-substituents (H, phenyl, and mixed alkyl/aryl groups) [1]. The study tested the catalysts under neat conditions at low oxygen pressure and demonstrated that DMPZ·⁺ outperformed all other PhRCs in imine product yields and selectivity for cross-coupled products [1].
| Evidence Dimension | Catalytic reaction rate and product selectivity in aerobic amine oxidative coupling |
|---|---|
| Target Compound Data | Highest reaction rates; best selectivity (qualitative ranking, top-performing among all tested PhRCs) |
| Comparator Or Baseline | Other phenazine radical cations with H, phenyl, and mixed alkyl/aryl N-substituents; all were catalytically active but inferior in rate and selectivity |
| Quantified Difference | Top-ranked for both rate and selectivity; exact TOF values not digitized in abstract but confirmed as statistically superior vs. other PhRCs |
| Conditions | Neat conditions, low O₂ pressure, aliphatic and aromatic amine homo- and cross-coupling to imines |
Why This Matters
Procurement of DMPZ·⁺ or its neutral precursor is essential for achieving optimal catalytic throughput in metal-free amine coupling, a reaction of growing importance in green synthetic chemistry.
- [1] Brišar, R.; Unglaube, F.; Hollmann, D.; Jiao, H.; Mejía, E. Aerobic Oxidative Homo- and Cross-Coupling of Amines Catalyzed by Phenazine Radical Cations. J. Org. Chem. 2018, 83, 13481–13490. View Source
